Cas no 942005-94-9 (3-methyl-N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide)

3-Methyl-N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide is a synthetic organic compound featuring a tetrahydroquinoline core modified with a benzamide substituent and an isobutyryl group. Its structure offers potential utility as an intermediate in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules. The compound's rigid quinoline scaffold and amide linkage enhance its binding affinity to biological targets, while the methyl and isobutyryl groups contribute to improved lipophilicity and metabolic stability. This makes it a candidate for further exploration in drug discovery, especially for applications requiring selective modulation of enzyme or receptor activity. Its synthetic versatility allows for further derivatization to optimize pharmacological properties.
3-methyl-N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide structure
942005-94-9 structure
商品名:3-methyl-N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide
CAS番号:942005-94-9
MF:C21H24N2O2
メガワット:336.427465438843
CID:5503743

3-methyl-N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide 化学的及び物理的性質

名前と識別子

    • 3-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
    • 3-methyl-N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide
    • インチ: 1S/C21H24N2O2/c1-14(2)21(25)23-11-5-8-16-13-18(9-10-19(16)23)22-20(24)17-7-4-6-15(3)12-17/h4,6-7,9-10,12-14H,5,8,11H2,1-3H3,(H,22,24)
    • InChIKey: NFQVQKFQZQGXEY-UHFFFAOYSA-N
    • ほほえんだ: C(NC1C=CC2=C(C=1)CCCN2C(=O)C(C)C)(=O)C1=CC=CC(C)=C1

3-methyl-N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2769-0197-2μmol
3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
942005-94-9 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2769-0197-25mg
3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
942005-94-9 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2769-0197-10mg
3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
942005-94-9 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2769-0197-100mg
3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
942005-94-9 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2769-0197-15mg
3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
942005-94-9 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2769-0197-20mg
3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
942005-94-9 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2769-0197-1mg
3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
942005-94-9 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2769-0197-40mg
3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
942005-94-9 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2769-0197-75mg
3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
942005-94-9 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2769-0197-10μmol
3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
942005-94-9 90%+
10μl
$69.0 2023-05-16

3-methyl-N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide 関連文献

Related Articles

3-methyl-N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamideに関する追加情報

3-Methyl-N-(1-(2-Methylpropanoyl)-1,2,3,4-Tetrahydroquinolin-6-Yl)Benzamide: A Comprehensive Overview

3-Methyl-N-(1-(2-Methylpropanoyl)-1,2,3,4-Tetrahydroquinolin-6-Yl)Benzamide, also known by its CAS number 942005-94-9, is a complex organic compound with significant potential in various fields of chemical research and application. This compound belongs to the class of benzamides and features a tetrahydroquinoline backbone, which is a common structural motif in many bioactive molecules. The presence of the methyl group and the 2-methylpropanoyl substituent adds to its structural complexity and functional diversity.

The synthesis of this compound involves a series of well-defined organic reactions. The starting material is typically a substituted aniline derivative, which undergoes acylation to form the benzamide moiety. The tetrahydroquinoline ring is then introduced through a cyclization reaction, often facilitated by appropriate catalysts or reaction conditions. The final product is purified using chromatographic techniques to ensure high purity and stability. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds, reducing production costs and minimizing environmental impact.

The structural features of 3-Methyl-N-(1-(2-Methylpropanoyl)-1,2,3,4-Tetrahydroquinolin-6-Yl)Benzamide make it an interesting candidate for various applications. In the pharmaceutical industry, tetrahydroquinoline derivatives are often explored for their potential as kinase inhibitors or modulators of other enzyme activities. The methyl groups present in this compound may contribute to its lipophilicity, enhancing its ability to cross cellular membranes and interact with target proteins. Recent studies have shown that similar compounds exhibit promising anti-inflammatory and anti-cancer properties, suggesting that this compound could be a valuable lead in drug discovery.

In addition to its pharmaceutical applications, this compound has potential uses in agrochemicals and materials science. Its ability to form stable complexes with metal ions makes it a candidate for use in catalysis or as a ligand in coordination chemistry. Furthermore, the compound's electronic properties could be harnessed in the development of new materials for optoelectronic devices.

From an environmental perspective, understanding the degradation pathways of 3-Methyl-N-(1-(2-Methylpropanoyl)-1,2,3,4-Tetrahydroquinolin-6-Yl)Benzamide is crucial for assessing its ecological impact. Recent research has focused on biodegradation studies under various environmental conditions, revealing that microbial communities play a significant role in breaking down such compounds. This knowledge is essential for designing sustainable chemical processes and minimizing the environmental footprint of industrial activities.

The study of this compound also contributes to our broader understanding of heterocyclic chemistry. Tetrahydroquinoline derivatives are known for their versatility in forming hydrogen bonds and exhibiting π-π interactions, which are critical for molecular recognition and self-assembly processes. By investigating the physical and chemical properties of this compound, researchers can gain insights into the design of novel functional materials with tailored properties.

In conclusion, 3-Methyl-N-(1-(2-Methylpropanoyl)-1,2,3,4-Tetrahydroquinolin-6-Yl)Benzamide (CAS No: 942005-94-9) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and functional groups make it a valuable subject for both fundamental research and applied development. As new technologies emerge and our understanding of molecular interactions deepens, this compound will undoubtedly continue to play a significant role in advancing chemical science.

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
http://www.chemnorm.com
Wuhan ChemNorm Biotech Co.,Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
https://senfeida.en.made-in-china.com/
Suzhou Senfeida Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue